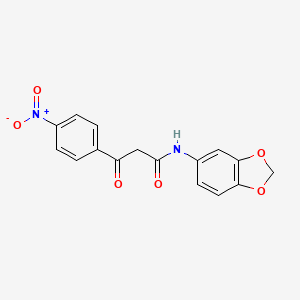

![molecular formula C22H26N2O2 B5526810 (3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)

(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related piperidinyl compounds involves multi-step chemical processes, including the conversion of piperidine carboxylic acids to their corresponding β-keto esters, followed by reactions with various N-mono-substituted hydrazines. This methodology can be adapted for the synthesis of complex compounds, including "(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol", showcasing the versatility of piperidine derivatives in organic synthesis (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structure of related compounds, revealing that piperidine rings often adopt chair conformations and exhibit specific bonding interactions. For example, X-ray diffraction studies of similar piperidin-4-yl compounds have shown monoclinic crystal systems and specific spatial arrangements that could be reflective of the structural characteristics of "(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol" (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives are known for their reactivity and can undergo various chemical reactions, including nucleophilic substitution and cyclocondensation, leading to a wide range of functionalized compounds. The synthesis and functionalization strategies applied to piperidine derivatives underscore their chemical versatility and the possibility to derive a multitude of compounds with distinct chemical properties (Rajkumar et al., 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as their crystalline structure, can be influenced by the nature of their substituents and the overall molecular geometry. Studies involving related compounds can provide insights into how variations in structure impact their physical state, solubility, and stability (Khan et al., 2013).

科学的研究の応用

Synthesis and Antibacterial Activity

The study by Aridoss et al. (2010) explores the synthesis of piperidin-4-one derivatives, focusing on their antibacterial activity. These compounds, including variations of the (3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol structure, were tested against multiple drug-resistant organisms, showing significant antibacterial potential, particularly against resistant Enterococcus faecium-VanA phenotype strains. This research suggests the compound's utility in developing new antibacterial agents (Aridoss, Amirthaganesan, & Jeong, 2010).

Fibrinogen Receptor Antagonism

Hayashi et al. (1998) describe the development of a compound characterized by a trisubstituted beta-amino acid residue, showing potent human platelet aggregation inhibitory activity. This research signifies the potential application of the compound's structure in designing new antithrombotic treatments, particularly useful in acute phase treatments (Hayashi et al., 1998).

Development of Heterocyclic Amino Acids

Matulevičiūtė et al. (2021) synthesized novel heterocyclic amino acids, demonstrating the versatility of piperidine derivatives in synthesizing chiral and achiral building blocks for pharmaceutical applications. This work underscores the importance of such compounds in medicinal chemistry for the development of novel therapeutic agents (Matulevičiūtė et al., 2021).

Antihypertensive Activity

Evans et al. (1983) investigated the antihypertensive properties of piperidin-4-ol derivatives, identifying compounds with superior blood pressure-lowering activity compared to standard treatments. This study provides a foundation for the development of new antihypertensive medications (Evans et al., 1983).

Analgesic Activity

Waters (1978) explored the analgesic activity of 1-methyl-4-piperidinol esters, identifying compounds with significant pain-relieving effects without the addiction potential of opioids. This research highlights the compound's potential in pain management (Waters, 1978).

Anti-HIV-1 Activity

Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, marking an important step toward new treatments for HIV-1 infection. The compound demonstrates a promising profile for further development as a clinical candidate (Imamura et al., 2006).

特性

IUPAC Name |

1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-(9-methylcarbazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-15-14-24(11-10-22(15,2)26)21(25)13-16-8-9-20-18(12-16)17-6-4-5-7-19(17)23(20)3/h4-9,12,15,26H,10-11,13-14H2,1-3H3/t15-,22+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOPOEADNHPDLY-QRQCRPRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)O)C(=O)CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)

![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-chromanecarboxamide hydrochloride](/img/structure/B5526746.png)

![2-[4-(3-fluorobenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5526747.png)

![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)

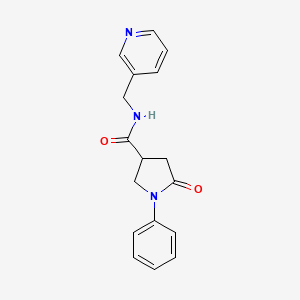

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)

![1-[(4H-1,2,4-triazol-3-ylthio)acetyl]indoline](/img/structure/B5526784.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)